molecular formula C5H4N2S B3428231 2-Methylthiazole-5-carbonitrile CAS No. 65735-10-6

2-Methylthiazole-5-carbonitrile

Cat. No.: B3428231
CAS No.: 65735-10-6
M. Wt: 124.17 g/mol
InChI Key: YQLHOMLLEOCIOH-UHFFFAOYSA-N
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Description

2-Methylthiazole-5-carbonitrile is a chemical compound with the linear formula C5H4N2S . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The molecular weight of this compound is 124.17 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole derivatives are known to undergo various chemical reactions due to the presence of reactive positions on the thiazole ring .


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Organic Synthesis and Catalysis

One of the primary applications of 2-Methylthiazole-5-carbonitrile derivatives is in the field of organic synthesis and catalysis. For instance, the regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile has demonstrated high yields in producing 3-chloro-5-(aryl and methyl)-isothiazole-4-carbonitriles. This process was optimized for various factors including the base, phase transfer agent, and palladium catalyst, showcasing the versatility of these compounds in facilitating bond-forming reactions (Christoforou, Koutentis, & Rees, 2003). Additionally, the hydrodehalogenation of 3,5-dihaloisothiazole-4-carbonitriles to synthesize 3-haloisothiazole-4-carbonitriles underlines the potential of these compounds in producing derivatives through selective reactions (Ioannidou & Koutentis, 2011).

Material Science and Corrosion Inhibition

In material science, this compound derivatives have been studied for their corrosion inhibition properties. Pyranopyrazole derivatives, for instance, have shown significant efficiency in protecting mild steel in HCl solutions, highlighting the potential of these compounds in extending the lifespan of metals in corrosive environments (Yadav, Gope, Kumari, & Yadav, 2016). Similarly, derivatives like 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been evaluated for their effectiveness as corrosion inhibitors, demonstrating their value in industrial applications (Verma, Ebenso, Bahadur, Obot, & Quraishi, 2015).

Advanced Applications

Further research has explored the transformation of cyano oxiranes into furo[3,2-c]isothiazole derivatives, opening new pathways for the synthesis of heterocyclic compounds with potential applications in drug development and materials science (Bardasov et al., 2011). Additionally, microwave-mediated synthesis techniques have been employed to create a library of 2-substituted-5-aminooxazole-4-carbonitriles, demonstrating the efficiency of modern synthetic methods in generating structurally diverse compounds for further study (Spencer et al., 2012).

Safety and Hazards

The safety information for 2-Methylthiazole-5-carbonitrile indicates that it is dangerous. The hazard statements include H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, immediately calling a poison center or doctor/physician (P301+P310) .

Biochemical Analysis

Biochemical Properties

2-Methylthiazole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of enzymes, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby altering the production of proteins involved in various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Specific enzymes, such as cytochrome P450, may play a role in the metabolism of this compound, leading to the formation of metabolites that can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes, influencing its localization and accumulation. The compound’s distribution can affect its activity, as it may concentrate in specific cellular compartments where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c1-4-7-3-5(2-6)8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLHOMLLEOCIOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695969
Record name 2-Methyl-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60735-10-6, 65735-10-6
Record name 2-Methyl-1,3-thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylthiazole-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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